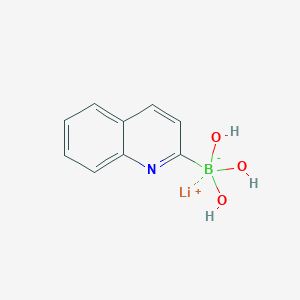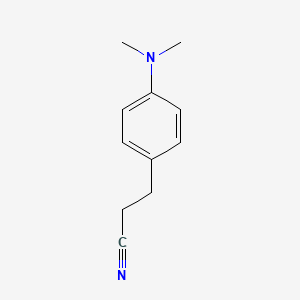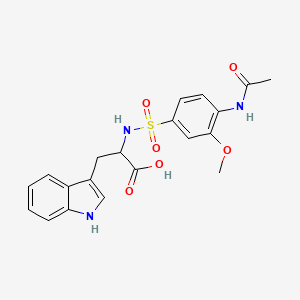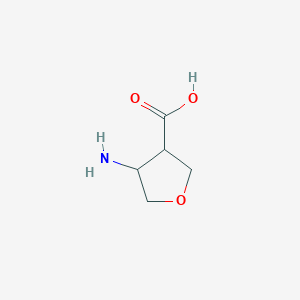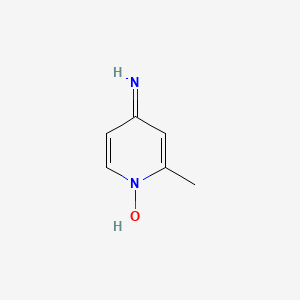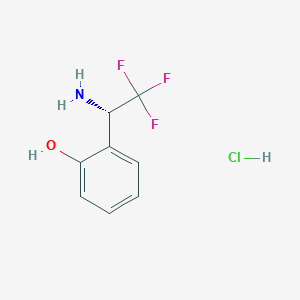
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
説明
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride, also known as ATP-011, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.67 g/mol. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Neuroprotective effects: This compound has been shown to protect neurons from damage caused by oxidative stress and inflammation.
2. Antidepressant effects: this compound has been shown to increase levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
3. Anti-inflammatory effects: This compound has been shown to reduce inflammation in the brain and may have potential applications in the treatment of neuroinflammatory disorders.
実験室実験の利点と制限
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may have potential side effects that need to be further investigated.
将来の方向性
There are several future directions for research on (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand how this compound works in the brain.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Development of new therapeutic applications: This compound has potential applications in the treatment of a variety of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
4. Investigation of potential side effects: More research is needed to determine the potential side effects of this compound and how they can be mitigated.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential therapeutic applications. It has neuroprotective, antidepressant, and anti-inflammatory effects, making it a potential treatment for a variety of neurological and psychiatric disorders. However, more research is needed to fully understand its mechanism of action, determine its safety and efficacy in humans, and explore its potential therapeutic applications.
科学的研究の応用
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Treatment of Parkinson's Disease: this compound has been shown to have neuroprotective effects and may help in the treatment of Parkinson's disease.
2. Treatment of Depression: This compound has been shown to have antidepressant effects in animal models and may be a potential treatment for depression.
3. Treatment of Alcohol Dependence: this compound has been shown to reduce alcohol consumption in animal models and may be a potential treatment for alcohol dependence.
特性
IUPAC Name |
2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMEBWDQLBNTM-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394822-92-4 | |
| Record name | Phenol, 2-[(1S)-1-amino-2,2,2-trifluoroethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394822-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)

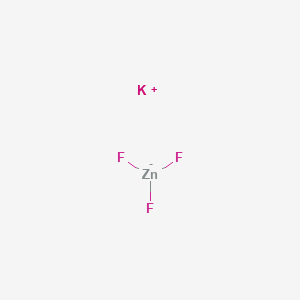
![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)



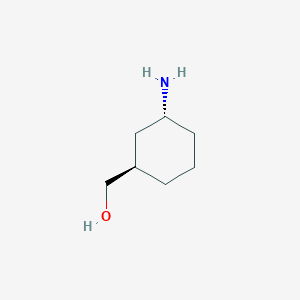
![tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3366599.png)
